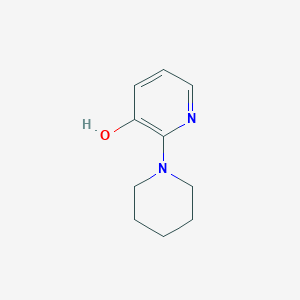
(n-Oxy-2-pyridinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(n-Oxy-2-pyridinyl)piperidine is a heterocyclic compound that features both pyridine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (n-Oxy-2-pyridinyl)piperidine typically involves the reaction of 2-pyridone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-pyridone, followed by nucleophilic substitution with piperidine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (n-Oxy-2-pyridinyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced piperidine compounds, and substituted piperidine derivatives .
Scientific Research Applications
(n-Oxy-2-pyridinyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (n-Oxy-2-pyridinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing biological processes such as cell signaling and metabolic pathways .
Comparison with Similar Compounds
Pyridine: A six-membered nitrogen-containing heterocycle, similar in structure but lacking the piperidine ring.
Piperidine: A six-membered nitrogen-containing heterocycle, similar in structure but lacking the pyridine ring.
N-Oxide Derivatives: Compounds with similar N-oxide functional groups but different core structures.
Uniqueness: (n-Oxy-2-pyridinyl)piperidine is unique due to its combined pyridine and piperidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
36953-45-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-piperidin-1-ylpyridin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6,13H,1-3,7-8H2 |
InChI Key |
YSVWIYHUBWUGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]aceticacid](/img/structure/B15320310.png)

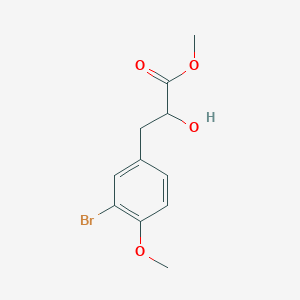

![2-[2-(Tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B15320325.png)

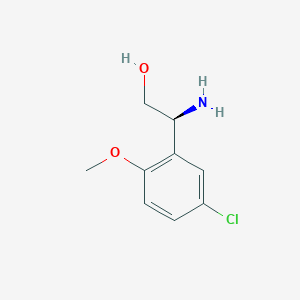
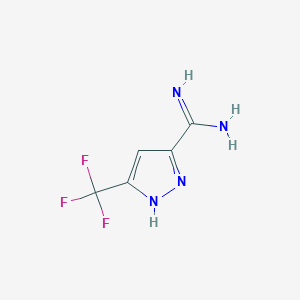
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
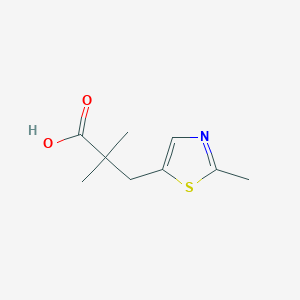

![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)

